molecular formula C22H17ClN2O B5208176 5-(4-CHLOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE

5-(4-CHLOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B5208176
M. Wt: 360.8 g/mol
InChI Key: NUVINAWRXAHZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-CHLOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a heterocyclic compound containing nitrogen. Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

5-(4-CHLOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its anticancer activity may involve the induction of apoptosis in cancer cells through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Properties

IUPAC Name

4-anilino-2-(4-chlorophenyl)-1-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O/c23-17-13-11-16(12-14-17)21-15-20(24-18-7-3-1-4-8-18)22(26)25(21)19-9-5-2-6-10-19/h1-15,21,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVINAWRXAHZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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